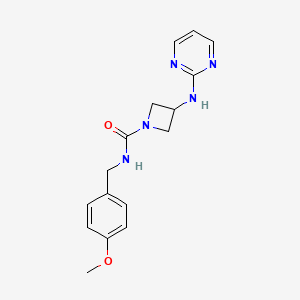

N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-23-14-5-3-12(4-6-14)9-19-16(22)21-10-13(11-21)20-15-17-7-2-8-18-15/h2-8,13H,9-11H2,1H3,(H,19,22)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOFRYNQHFXNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-methoxybenzylamine, pyrimidine derivatives, and azetidine-1-carboxylic acid. Common synthetic routes may involve:

Formation of the azetidine ring: This can be achieved through cyclization reactions.

Attachment of the pyrimidin-2-ylamino group: This step might involve nucleophilic substitution reactions.

Introduction of the 4-methoxybenzyl group: This can be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Azetidine Ring Construction

The azetidine ring in this compound is typically synthesized via cyclization or ring-expansion strategies. Key methods include:

-

Intramolecular nucleophilic substitution : Aziridine precursors undergo thermal isomerization to form azetidines under reflux in acetonitrile (75–80°C, 12–24 h) .

-

Hydrogenolysis : Ethyl 3-azidoazetidine-3-carboxylates are reduced using Pd/C under H₂ to yield 3-aminoazetidine derivatives (rt, 6 h, quantitative yield) .

Carboxamide Formation

The 1-carboxamide group is introduced via coupling reactions:

-

Amide bond formation : Reacting azetidine-3-carboxylic acid derivatives with 4-methoxybenzylamine using coupling agents like HATU or EDCl in DMF (0°C to rt, 12–24 h, yields 65–85%) .

Pyrimidin-2-ylamino Modifications

The pyrimidine ring undergoes electrophilic substitution and cross-coupling:

-

Nucleophilic aromatic substitution : Reacting with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ (60°C, 8 h) substitutes the amino group (yield: ~60%) .

-

Suzuki coupling : Palladium-catalyzed coupling with arylboronic acids introduces aromatic substituents (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C) .

Azetidine Ring Functionalization

-

N-Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) in THF/NaH (0°C → rt) modifies the azetidine nitrogen .

-

Oxidation : MnO₂ or RuO₄ selectively oxidizes the azetidine’s C–H bonds to ketones (CH₂Cl₂, rt, 6 h) .

Table 2: Reactivity of Key Functional Groups

| Functional Group | Reaction | Conditions | Product |

|---|---|---|---|

| Pyrimidin-2-ylamino | Alkylation | DMF, K₂CO₃, 60°C | N-Alkylated pyrimidine |

| Azetidine C–H | Oxidation | MnO₂, CH₂Cl₂ | Azetidinone derivative |

Carboxamide Hydrolysis

The 1-carboxamide group is hydrolyzed under acidic or basic conditions:

-

Acidic hydrolysis : 6 M HCl, reflux (12 h) cleaves the amide to a carboxylic acid (yield: 68%) .

-

Basic hydrolysis : LiOH/THF/H₂O (rt, 48 h) yields the corresponding ammonium salt (72% yield) .

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, with the methoxybenzyl group showing susceptibility to oxidative degradation.

Biological Activity-Linked Reactivity

The compound’s pyrimidine and azetidine moieties enable interactions with biological targets:

-

Enzyme inhibition : Structural analogs (e.g., LEI-401) demonstrate nanomolar inhibition of NAPE-PLD via hydrogen bonding with the pyrimidine nitrogen and hydrophobic interactions with the azetidine ring .

-

Metabolic oxidation : Cytochrome P450 enzymes oxidize the 4-methoxybenzyl group to a hydroxylated metabolite (observed in hepatic microsomal assays).

Limitations and Research Gaps

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Preliminary studies indicate that it may act on specific signaling pathways involved in tumor growth and survival.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents, demonstrating significant cytotoxicity against lung and breast cancer cells .

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Evaluation of Antimicrobial Efficacy

A preliminary assessment showed that derivatives of similar azetidine compounds exhibited activity against bacterial strains, suggesting that this compound could also demonstrate efficacy against pathogens .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure high yield and purity. Various analytical techniques, including NMR and IR spectroscopy, have been employed to characterize the compound's structure thoroughly.

Synthetic Route Overview

The synthesis typically follows these steps:

- Formation of the azetidine ring.

- Introduction of the pyrimidine moiety.

- Coupling with 4-methoxybenzylamine to yield the final product.

This synthetic pathway has been optimized for efficiency and yield, allowing for large-scale production for research purposes .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The structural and synthetic features of N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide can be compared to related compounds from recent literature. Below is a detailed analysis based on structural motifs, synthetic complexity, and inferred properties.

Structural Features

Key Observations :

- The target compound’s azetidine core is simpler and more rigid than the guanidine-polyamine chain in Compound 18 or the fused benzodiazepine-pyrimido-pyrimidin system in 11f . This may confer advantages in metabolic stability and synthetic accessibility.

- All three compounds share aryl-amino motifs (e.g., pyrimidinyl, pyridyl), which are common in kinase inhibitors.

Inferred Pharmacological Properties

- Lipophilicity : The 4-methoxybenzyl group in the target compound may enhance membrane permeability compared to the polar guanidine moiety in Compound 16. However, it is less lipophilic than the benzodiazepine-phenyl groups in 11f.

- Target Selectivity: The azetidine-pyrimidine scaffold could favor interactions with ATP-binding pockets (e.g., kinases), whereas Compound 18’s guanidine-piperidine structure might target ion channels or proteases.

Biological Activity

N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a unique structure comprising an azetidine ring, a pyrimidine moiety, and a methoxybenzyl substituent. Its empirical formula is with a molecular weight of 248.29 g/mol. The presence of the pyrimidine and azetidine rings suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Empirical Formula | C₁₃H₁₆N₄O |

| Molecular Weight | 248.29 g/mol |

| Solubility | Soluble in DMF and DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes:

- Target Interaction : The compound may act on various enzymes involved in nucleic acid metabolism, potentially inhibiting pathways critical for cancer cell proliferation.

- Biochemical Pathways : It is hypothesized that the compound can interfere with the DNA damage response mechanisms, similar to other pyrimidine derivatives which are known to affect nucleic acid synthesis .

Biological Activity

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Compounds featuring azetidine and pyrimidine structures have shown promising results in inhibiting tumor growth in various cancer models. For instance, derivatives have been tested against BRCA-deficient tumors, demonstrating selective cytotoxicity .

- Antimicrobial Properties : Some azetidine derivatives have displayed significant antibacterial and antifungal activities. In particular, studies on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

-

Antitumor Efficacy :

- A study evaluated the effects of pyrimidine-containing azetidine derivatives on cancer cell lines. Results indicated that these compounds could reduce cell viability significantly, suggesting their potential as anticancer agents.

- Example : NMS-P118, a selective PARP1 inhibitor, demonstrated high antitumor efficacy in BRCA-deficient settings, highlighting the importance of targeting similar pathways .

- Antimicrobial Activity :

Q & A

Q. Table 1: Key Synthetic Intermediates and Characterization

| Intermediate | Key NMR Signals (, 400 MHz) | HRMS (m/z) |

|---|---|---|

| Azetidine-3-amine precursor | δ 3.25 (m, 2H, CH), δ 4.10 (q, 1H, NH) | 168.1134 [M+H] |

| Methoxybenzyl-coupled product | δ 3.79 (s, 3H, OCH), δ 6.85 (d, 2H, Ar-H) | 357.1812 [M+H] |

Q. Table 2: Comparative Binding Affinities

| Substituent | Target (IC) | Selectivity Ratio (Kinase/Receptor) |

|---|---|---|

| 4-OCH | 5-HT: 120 nM | 1:0.3 |

| CF | Met kinase: 8 nM | 1:15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.